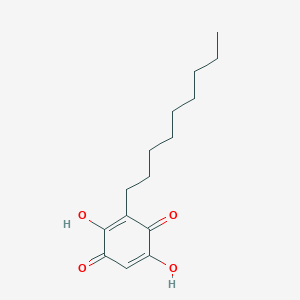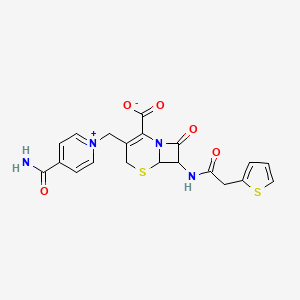
PROTAC AR Degrader-4 (TFA)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PROTAC AR Degrader-4 (TFA) is a compound designed to degrade the androgen receptor (AR) through the proteolysis-targeting chimera (PROTAC) mechanism. This compound consists of a ligand binding group for cellular inhibitor of apoptosis protein 1 (cIAP1), a linker, and an androgen receptor binding group .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of PROTAC AR Degrader-4 (TFA) involves the conjugation of a ligand for cIAP1, a linker, and a ligand for the androgen receptor. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. the general approach involves standard organic synthesis techniques, including amide bond formation, esterification, and etherification .
Industrial Production Methods: Industrial production methods for PROTAC AR Degrader-4 (TFA) are not widely published. Typically, such compounds are produced in specialized laboratories with advanced equipment and techniques to ensure high purity and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions: PROTAC AR Degrader-4 (TFA) primarily undergoes reactions related to its degradation mechanism, including ubiquitination and proteasomal degradation. It does not typically undergo oxidation, reduction, or substitution reactions under physiological conditions .
Common Reagents and Conditions: The common reagents used in the synthesis of PROTAC AR Degrader-4 (TFA) include various protecting groups, coupling reagents, and solvents such as dimethyl sulfoxide (DMSO). The conditions often involve controlled temperatures and inert atmospheres to prevent degradation of sensitive intermediates .
Major Products Formed: The major product formed from the degradation of PROTAC AR Degrader-4 (TFA) is the polyubiquitinated androgen receptor, which is subsequently degraded by the proteasome .
Wissenschaftliche Forschungsanwendungen
PROTAC AR Degrader-4 (TFA) has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. It is used to study the degradation of the androgen receptor, which is implicated in various diseases, including prostate cancer . By degrading the androgen receptor, this compound helps researchers understand the role of AR in disease progression and the potential for targeted therapies .
In addition to cancer research, PROTAC AR Degrader-4 (TFA) is used in drug discovery and development to identify new therapeutic targets and evaluate the efficacy of PROTAC-based therapies . It also serves as a tool for investigating the ubiquitin-proteasome system and its role in protein homeostasis .
Wirkmechanismus
The mechanism of action of PROTAC AR Degrader-4 (TFA) involves the recruitment of the androgen receptor and cIAP1 to form a ternary complex. This complex facilitates the ubiquitination of the androgen receptor by cIAP1, leading to its recognition and degradation by the proteasome . The process is catalytic, meaning that the PROTAC molecule is recycled and can target multiple androgen receptor molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to PROTAC AR Degrader-4 (TFA) include other PROTAC-based androgen receptor degraders, such as ARV-110 and ARD-61 . These compounds also target the androgen receptor for degradation but may differ in their ligand binding groups, linkers, and overall efficacy .
Uniqueness: PROTAC AR Degrader-4 (TFA) is unique in its specific design to utilize cIAP1 as the E3 ligase for ubiquitination. This specificity allows for targeted degradation of the androgen receptor with potentially fewer off-target effects compared to other PROTACs that use different E3 ligases . Additionally, the trifluoroacetic acid (TFA) form of the compound enhances its solubility and stability .
Eigenschaften
Molekularformel |
C45H68F3N3O11 |
|---|---|
Molekulargewicht |
884.0 g/mol |
IUPAC-Name |
[(5S,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] 2-[2-[2-[2-[[(2S)-2-[[(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl]amino]-4-methylpentanoyl]amino]ethoxy]ethoxy]ethoxy]acetate;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C43H67N3O9.C2HF3O2/c1-28(2)24-36(46-41(51)39(49)35(44)25-29-8-6-5-7-9-29)40(50)45-18-19-52-20-21-53-22-23-54-27-38(48)55-37-13-12-33-32-11-10-30-26-31(47)14-16-42(30,3)34(32)15-17-43(33,37)4;3-2(4,5)1(6)7/h5-9,28,30,32-37,39,49H,10-27,44H2,1-4H3,(H,45,50)(H,46,51);(H,6,7)/t30-,32-,33-,34-,35+,36-,37-,39-,42-,43-;/m0./s1 |
InChI-Schlüssel |
URZFPFDMMGLCJC-AFGPOOCPSA-N |
Isomerische SMILES |
CC(C)C[C@@H](C(=O)NCCOCCOCCOCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CCC(=O)C4)C)C)NC(=O)[C@H]([C@@H](CC5=CC=CC=C5)N)O.C(=O)(C(F)(F)F)O |
Kanonische SMILES |
CC(C)CC(C(=O)NCCOCCOCCOCC(=O)OC1CCC2C1(CCC3C2CCC4C3(CCC(=O)C4)C)C)NC(=O)C(C(CC5=CC=CC=C5)N)O.C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[4-(2-Chlorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-4-hydroxybenzoic Acid](/img/structure/B11929918.png)


![(2S,3R,4S)-4-Benzo[1,3]dioxol-5-yl-1-dibutylcarbamoylmethyl-2-(4-methoxy-phenyl)-pyrrolidine-3-carboxylic acid](/img/structure/B11929926.png)

![2-[(2S,3S,4S,5R,6S)-6-[(1R)-1-[(2R,5R,7S,8R,9S)-2-[(2R,5S)-5-[(2R,3S,5S)-3-[(2R,4S,5S,6S)-4,5-dimethoxy-6-methyloxan-2-yl]oxy-5-[(2S,3S,5R,6S)-6-hydroxy-3,5,6-trimethyloxan-2-yl]oxolan-2-yl]-5-methyloxolan-2-yl]-7-hydroxy-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]ethyl]-2-hydroxy-4,5-dimethoxy-3-methyloxan-2-yl]acetic acid](/img/structure/B11929948.png)
![undecyl 7-[(7-heptadecan-9-yloxy-7-oxoheptyl)-(3-hydroxypropyl)amino]heptanoate](/img/structure/B11929956.png)

![(1R,2R,5R,7R,10S,11S,14S,16R,19R,20R,23R,25R,28S,29S,32S,34S)-5,14,23-triethyl-2,11,20,29,32-pentamethyl-4,13,22,31,37,38,39,40-octaoxapentacyclo[32.2.1.17,10.116,19.125,28]tetracontane-3,12,21,30-tetrone](/img/structure/B11929974.png)
![1,1,2-Trimethyl-3-pent-4-ynyl-benzo[e]indol-3-ium iodide](/img/structure/B11929982.png)



![(8S,9R,10R,11S,13S,14S,17S)-11-[4-(dimethylamino)phenyl]-17-hydroxy-10,13-dimethyl-17-prop-1-ynyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B11930016.png)
